4-Amino-3,3-dimethylbutanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3,3-dimethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,4-7)3-5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUHHUKKURJDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89584-21-4 |

Source

|

| Record name | 4-amino-3,3-dimethylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride

This guide provides a comprehensive technical overview of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, potential mechanisms of action as a γ-aminobutyric acid (GABA) analogue, its role in constraining peptide conformations, and robust analytical methodologies for its characterization.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic γ-amino acid derivative. The key structural feature is a gem-dimethyl group at the C-3 position (β-position relative to the carboxyl group), which imparts significant conformational rigidity. This steric hindrance is crucial to its function, particularly in the field of peptide science.

As the hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media compared to its freebase form, making it more suitable for laboratory use and formulation studies.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 89584-21-4 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| IUPAC Name | 4-amino-3,3-dimethylbutanoic acid;hydrochloride | [3] |

| InChIKey | BPUHHUKKURJDMN-UHFFFAOYSA-N | |

| SMILES | CC(C)(CC(=O)O)CN.Cl | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| Predicted LogP | 0.8678 | [1] |

| Purity (Typical) | ≥98% | [1] |

| Storage Temperature | 4°C | [1] |

Strategic Synthesis Pathways

While a specific, peer-reviewed synthesis for 4-Amino-3,3-dimethylbutanoic acid has not been prominently documented, its structure lends itself to several logical and well-established synthetic strategies. Below, we outline a highly plausible and robust protocol based on the reduction of a nitro-acid precursor, a common method for synthesizing γ-amino acids.

Proposed Synthesis Route: Catalytic Hydrogenation of a Nitro Precursor

This pathway is arguably the most direct, leveraging the commercially available intermediate, 3,3-dimethyl-4-nitrobutanoic acid[4]. The conversion of a nitro group to a primary amine via catalytic hydrogenation is a high-yield, clean, and well-understood transformation.

}

Workflow for the synthesis of 4-Amino-3,3-dimethylbutanoic acid HCl.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,3-dimethyl-4-nitrobutanoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.

-

Reaction Monitoring: Vigorously shake the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reduction of both nitro and carboxylic acid groups by powerful hydrides like LiAlH4 is also a known transformation, which would yield the corresponding amino alcohol[5]. However, catalytic hydrogenation under these conditions is selective for the nitro group.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3,3-dimethylbutanoic acid free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane. Slowly add a solution of hydrogen chloride (e.g., 2.0 M in diethyl ether) with stirring.

-

Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality Insight: The choice of catalytic hydrogenation is deliberate. It provides a clean and efficient reduction of the nitro group to a primary amine with high chemoselectivity, leaving the carboxylic acid moiety intact. The final precipitation as a hydrochloride salt purifies the compound and provides a stable, crystalline solid.

Mechanism of Action and Biological Relevance

Direct biological activity data for this compound is not extensively available in peer-reviewed literature. However, its structural architecture as a γ-amino acid with substitution at the C-3 position firmly places it within the class of GABA analogues[3][6][7].

The GABAergic System Context

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS)[8]. It counterbalances excitatory signaling, and its dysregulation is implicated in numerous neurological and psychiatric disorders[3]. Drugs targeting GABA receptors are mainstays in treating anxiety, epilepsy, and spasticity[9].

There are two main types of GABA receptors:

-

GABA-A Receptors: Ligand-gated ion channels that permit chloride influx, leading to hyperpolarization (inhibition) of the neuron[10]. They are targets for benzodiazepines and barbiturates.

-

GABA-B Receptors: G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory signals[11]. The clinically used muscle relaxant Baclofen is a selective GABA-B agonist[7].

}

Potential interaction points of a GABA analogue in the GABAergic synapse.

Postulated Mechanism

Given its structure, 4-amino-3,3-dimethylbutanoic acid is hypothesized to act as a ligand for GABA receptors. The gem-dimethyl group at the C-3 position introduces significant steric bulk, which would dictate its binding affinity and selectivity for different receptor subtypes. This substitution is known to constrain the molecule's conformation, a critical factor for receptor interaction. It could potentially act as:

-

A direct agonist or antagonist: Competing with endogenous GABA for the binding site on GABA-A or GABA-B receptors.

-

An allosteric modulator: Binding to a site distinct from the GABA binding pocket to positively or negatively modulate the receptor's response to GABA[11].

Determining the precise mechanism and binding affinity would require specific biological assays.

Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a framework for determining if the compound binds to the GABA-A receptor complex.

-

Preparation of Membranes: Prepare synaptic membrane fractions from rat or mouse whole brain tissue using standard differential centrifugation techniques.

-

Assay Setup: In a 96-well plate, combine the brain membrane preparation, a known radioligand for the GABA-A receptor (e.g., [³H]muscimol), and varying concentrations of the test compound (this compound)[12].

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Application in Peptide and Peptidomimetic Design

A significant application for this compound is in the field of peptide chemistry. The incorporation of non-proteinogenic amino acids is a key strategy in drug development to create peptides with enhanced stability, specific conformations, and improved therapeutic properties.

The gem-dimethyl substitution on the γ-carbon of 4-amino-3,3-dimethylbutanoic acid acts as a powerful conformational constraint. When this residue is incorporated into a peptide backbone, it restricts the rotational freedom around adjacent bonds. Research has shown that peptides containing this specific achiral γ-amino acid residue can adopt well-defined secondary structures, such as helices[13]. This allows for the rational design of peptidomimetics that can mimic the structure of a protein's active site to modulate protein-protein interactions.

}

Role of the gem-dimethyl group in constraining peptide structure.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound in research and development settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification in Plasma

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled version of the analyte). Vortex vigorously and centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean vial for analysis.

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like amino acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification. Predicted collision cross-section data for various adducts of the free base are available and can aid in method development[13].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for unequivocal structural confirmation.

-

¹H NMR: The proton spectrum is expected to show a singlet for the two equivalent methyl groups, and distinct multiplets for the two methylene groups (at C2 and C4). The protons on the C4 methylene adjacent to the ammonium group will be shifted downfield.

-

¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon (C3), the two methyl carbons, the two methylene carbons, and the carbonyl carbon.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed.

Table 2: GHS Hazard Information

| Hazard Code | Description | Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source:

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a valuable research chemical with significant potential in two primary areas: neuroscience and medicinal chemistry. As a conformationally constrained GABA analogue, it serves as an intriguing candidate for exploring the structure-activity relationships of GABA receptor ligands. Further research is required to elucidate its specific biological targets and pharmacological profile. In parallel, its demonstrated utility as a building block for inducing specific secondary structures in peptides makes it a powerful tool for the design of novel peptidomimetics with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists to pursue further investigation into this promising molecule.

References

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

- Saha, S., & Appella, D. H. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.

-

Chem-Station Int. Ed. (2014). Curtius Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Boc protected 3,3-dimethylbutanoic acid (Adb). Retrieved from [Link]

-

Quora. (2021). What is the reaction between 3-nitrobutanoic acid and LiAlH4?. Retrieved from [Link]

- Cheffins, T., et al. (2001). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed.

-

PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]

- Gajcy, K., Lochyński, S., & Librowski, T. (2010).

- Taylor, C. P., et al. (2007). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.

- Qiu, J., et al. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed.

- Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. PubMed.

-

Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link]

-

ResearchGate. (n.d.). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Retrieved from [Link]

- Mortensen, M., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central.

-

SciSpace. (n.d.). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]

-

Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-4-nitrononanoic acid. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2023). Biochemistry, Gamma Aminobutyric Acid. Retrieved from [Link]

- Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PubMed Central.

- Sigel, E., & Steinmann, M. E. (2012).

- Fustero, S., et al. (2011). Representative β-substituted GABA derivatives with clinical applications.

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

- Sarva, M., et al. (2020). Drugs acting on amino acid neurotransmitters. PubMed.

Sources

- 1. chemscene.com [chemscene.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. quora.com [quora.com]

- 6. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride: Structure, Properties, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a fascinating, yet sparsely documented, derivative of γ-aminobutyric acid (GABA). As a GABA analogue, it belongs to a class of compounds with significant therapeutic relevance, including anticonvulsant, anxiolytic, and analgesic agents. The introduction of a gem-dimethyl group at the β-position (C3) of the butanoic acid backbone introduces significant conformational constraints compared to the parent neurotransmitter, GABA. This structural rigidity is hypothesized to have a profound impact on its interaction with biological targets, potentially leading to altered receptor affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, proposes logical synthetic routes based on established organic chemistry principles, and outlines critical areas for future pharmacological investigation. Due to the limited availability of public experimental data, this document serves as both a summary of current knowledge and a roadmap for future research endeavors.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of a γ-amino acid. The presence of the gem-dimethyl group at the C3 position is a key structural feature, distinguishing it from more flexible GABA analogues.

Nomenclature and Identifiers

Proper identification is critical for sourcing and regulatory purposes. The compound is cataloged under several identifiers across chemical databases.

| Identifier | Value | Source |

| CAS Number | 89584-21-4 | ChemScene[1] |

| Molecular Formula | C₆H₁₄ClNO₂ | Sigma-Aldrich, ChemScene[1] |

| Molecular Weight | 167.63 g/mol | ChemScene[1] |

| IUPAC Name | 4-amino-3,3-dimethylbutanoic acid;hydrochloride | |

| SMILES | O=C(O)CC(C)(C)CN.Cl | ChemScene[1] |

| InChI Key | BPUHHUKKURJDMN-UHFFFAOYSA-N | Sigma-Aldrich |

Structural Elucidation

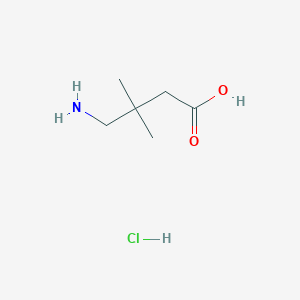

The core structure consists of a four-carbon butanoic acid chain. The amine group is positioned at C4 (the γ-carbon relative to the carboxyl group), and two methyl groups are attached to C3. The hydrochloride salt form protonates the primary amine, enhancing its stability and aqueous solubility.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The information available is primarily from computational models and supplier-provided data sheets.

Physicochemical Data

The following table summarizes known and predicted properties. The lack of experimentally verified data underscores the need for fundamental characterization of this molecule.

| Property | Value | Data Type | Source |

| Purity | ≥98% | Experimental | ChemScene[1] |

| Physical Form | Solid (Powder/Crystals) | Observational | |

| Storage Temperature | Ambient or 4°C | Experimental | Sigma-Aldrich, ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Computational | ChemScene[1] |

| LogP | 0.8678 | Computational | ChemScene[1] |

| Hydrogen Bond Donors | 2 | Computational | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | Computational | ChemScene[1] |

| Rotatable Bonds | 3 | Computational | ChemScene[1] |

Expertise & Experience Insight: The calculated LogP value of 0.8678 suggests moderate lipophilicity. This is a critical parameter in drug development, as it influences the ability of a molecule to cross the blood-brain barrier (BBB). While many GABA analogues are designed to be more lipophilic than GABA itself to improve CNS penetration, this value suggests that passive diffusion across the BBB may not be highly efficient and that active transport mechanisms could play a role, a common feature for many amino acid-based drugs.

Predicted Spectroscopic Profile

While specific spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of key spectroscopic features. This serves as a guide for researchers during characterization.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to 6H would correspond to the two equivalent methyl groups at C3. The methylene protons at C2 and C4 would likely appear as singlets or narrowly coupled multiplets. The acidic proton of the carboxylic acid and the protons of the ammonium group would be observable, with their chemical shifts being highly dependent on the solvent used (e.g., D₂O, DMSO-d₆).

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the six carbon atoms. The quaternary carbon at C3 would appear as a singlet. The two equivalent methyl carbons would produce a single resonance. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, typical of the O-H stretch of a carboxylic acid and the N-H stretches of the ammonium salt. A strong carbonyl (C=O) stretch would be expected around 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

-

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the primary expected ion would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₆H₁₄NO₂⁺.

Synthesis Methodologies

Proposed Synthetic Pathway via Hofmann Rearrangement

The Hofmann rearrangement offers a classic and reliable method for converting a primary amide into a primary amine with one less carbon atom.[2] This is a plausible route starting from 3,3-dimethylglutaric anhydride or a related derivative.

Caption: Proposed synthesis via Hofmann Rearrangement.

Experimental Protocol (Conceptual):

-

Amide Formation: 3,3-Dimethylpentanedioic acid (or its anhydride) would first be converted to the corresponding mono-amide. This could be achieved by reacting the anhydride with ammonia or by converting one of the carboxylic acid groups to an acid chloride followed by reaction with ammonia. This step requires careful control of stoichiometry to favor mono-amidation.

-

Hofmann Rearrangement: The resulting primary amide is treated with bromine (Br₂) in a solution of sodium hydroxide (NaOH).[2] The reaction is typically heated to facilitate the rearrangement of the amide to an isocyanate intermediate, with the loss of the carbonyl carbon.

-

Hydrolysis and Acidification: The isocyanate is not isolated but is hydrolyzed in situ under the aqueous basic conditions to form the primary amine (the free base of the target molecule). The reaction mixture is then carefully acidified with hydrochloric acid (HCl). This serves two purposes: it neutralizes any excess base and protonates the newly formed amine to yield the final hydrochloride salt.

-

Purification: The final product, this compound, would be isolated from the aqueous solution, likely through crystallization, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The Hofmann rearrangement is chosen for its reliability in shortening a carbon chain by one unit while introducing a primary amine. The use of the hydrochloride salt form is standard practice for amino acid-based compounds to improve stability, handling, and solubility for biological assays.

Alternative Synthetic Routes

-

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate but starts from an acyl azide.[3][4] This route would involve converting a derivative of 3,3-dimethylpentanedioic acid to an acyl azide, which is then thermally rearranged. This method often uses milder conditions than the Hofmann rearrangement.

-

Ritter Reaction: The Ritter reaction could potentially be employed, starting from a molecule containing a stable carbocation precursor and a nitrile.[5] For instance, a tertiary alcohol with the appropriate carbon skeleton could react with a cyanide source in the presence of a strong acid to form an N-alkyl amide, which could then be hydrolyzed to the desired amine.

Pharmacological Profile and Future Research Directives

The primary value of this compound lies in its potential as a novel GABA analogue. The pharmacology of well-known GABA analogues like gabapentin and pregabalin is complex, involving mechanisms beyond direct GABA receptor agonism, such as binding to the α2δ subunit of voltage-gated calcium channels.[6]

The GABAergic System: A Primer

The GABAergic system is the primary inhibitory network in the central nervous system. GABA exerts its effects through three main receptor types:

-

GABAₐ Receptors: These are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

-

GABAₑ Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.

-

GABAₐ-ρ Receptors (formerly GABAₑ): These are also ligand-gated ion channels, primarily found in the retina.

Hypothesized Impact of the Gem-Dimethyl Group

The gem-dimethyl substitution at the C3 position is the most significant structural feature of this molecule. Its impact on pharmacological activity can be hypothesized:

-

Conformational Restriction: The two methyl groups sterically hinder rotation around the C2-C3 and C3-C4 bonds. This locks the molecule into a more defined three-dimensional shape compared to the highly flexible GABA. The specific conformation it adopts will be critical in determining its ability to fit into the binding pockets of various receptors and transporters.

-

Receptor Selectivity: The binding sites of GABA receptor subtypes have distinct spatial requirements. The rigid conformation of this analogue may favor binding to one subtype over others, potentially leading to a more selective pharmacological profile and fewer off-target effects.

-

Metabolic Stability: The quaternary carbon at the C3 position may block potential sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound compared to analogues without this substitution.

Essential Future Experiments: A Self-Validating Protocol

To elucidate the true potential of this compound, a systematic pharmacological evaluation is imperative.

Step-by-Step Experimental Workflow:

-

Primary Binding Assays (Target Identification):

-

Objective: To determine if the compound directly interacts with GABA receptors or other known targets of GABA analogues.

-

Protocol:

-

Prepare membrane fractions from rodent brain tissue or from cell lines expressing specific receptor subtypes (e.g., GABAₐ, GABAₑ, and α2δ subunits).

-

Conduct competitive radioligand binding assays. For example, measure the displacement of [³H]muscimol (for GABAₐ sites), [³H]baclofen (for GABAₑ sites), and [³H]gabapentin (for α2δ sites) by increasing concentrations of 4-Amino-3,3-dimethylbutanoic acid.

-

Calculate the inhibition constant (Ki) for each target to quantify binding affinity.

-

-

Trustworthiness: This initial screen provides direct evidence of binding and affinity. A lack of displacement would suggest the compound acts through a different mechanism or is inactive at these primary targets.

-

-

Functional Assays (Mechanism of Action):

-

Objective: To determine if binding to a target results in a functional effect (e.g., agonism, antagonism, allosteric modulation).

-

Protocol (Example for GABAₐ):

-

Use two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific GABAₐ receptor subunit combinations.

-

Apply the compound alone to test for direct agonist activity (i.e., does it open the chloride channel?).

-

Co-apply the compound with a known concentration of GABA to test for positive or negative allosteric modulation (i.e., does it enhance or reduce the effect of GABA?).

-

-

Trustworthiness: Functional assays directly link binding to a physiological response, confirming the compound's mechanism of action at the molecular level.

-

-

In Vivo Studies (Pharmacological Effect):

-

Objective: To assess the compound's effects in a whole-organism model.

-

Protocol (Example for Anticonvulsant Activity):

-

Administer the compound (e.g., via intraperitoneal injection) to a rodent model of epilepsy (e.g., pentylenetetrazol-induced seizures).

-

Observe and quantify seizure activity (e.g., latency to seizure, seizure severity) compared to a vehicle-treated control group.

-

Include positive controls such as diazepam or pregabalin for comparison.

-

-

Trustworthiness: In vivo studies are the ultimate validation of a compound's therapeutic potential, demonstrating that it can reach its target in the CNS and exert a measurable physiological effect.

-

Conclusion and Outlook

This compound represents an intriguing but under-investigated molecule within the pharmacologically rich family of GABA analogues. Its defining structural feature—the gem-dimethyl group at the C3 position—imposes significant conformational rigidity that is likely to dictate its biological activity. While currently cataloged primarily as a synthesis intermediate, its potential as a selective modulator of the GABAergic system or other related neurological targets cannot be overlooked. The immediate path forward requires fundamental research: a definitive synthesis and purification protocol, thorough physicochemical and spectroscopic characterization, and a comprehensive pharmacological evaluation following the workflow outlined above. Such studies are essential to unlock the potential of this compound and determine its place in the landscape of neuropharmacology.

References

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target. Epilepsy research, 73(2), 137-150. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Wikipedia. Ritter reaction. [Link]

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]

-

Shioiri, T. (1991). The Hofmann, Curtius, Schmidt, Lossen, and Related Reactions. Comprehensive Organic Synthesis, 6, 795-828. [Link]

Sources

- 1. 89584-21-4|this compound|BLD Pharm [bldpharm.com]

- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

- 6. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical characteristics of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical characteristics of 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS No: 89584-21-4). As a derivative of γ-aminobutyric acid (GABA), this compound holds interest for researchers in neuroscience, pharmacology, and synthetic chemistry. This document consolidates essential identification, structural, and safety information, alongside detailed, field-proven protocols for its analytical characterization. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's core properties and the methodologies required for its rigorous evaluation.

Chemical Identity and Structure

This compound is the salt form of a γ-amino acid featuring a gem-dimethyl substitution at the β-position relative to the amino group. This structural feature is significant as it introduces steric hindrance that can influence the molecule's conformational flexibility and its interaction with biological targets.

Systematic Nomenclature and Identifiers

-

Systematic Name: this compound

-

Molecular Formula: C₆H₁₄ClNO₂[1]

-

Molecular Weight: 167.63 g/mol [1]

-

InChI Key: BPUHHUKKURJDMN-UHFFFAOYSA-N[2]

Chemical Structure

The structure consists of a butanoic acid backbone with an amino group at the 4-position and two methyl groups at the 3-position. The hydrochloride salt form results from the protonation of the primary amine.

Caption: 2D structure of this compound.

Physicochemical and Computational Data

Precise experimental determination of physicochemical properties is crucial for applications in drug development, formulation, and biochemical assays. While comprehensive experimental data for this specific compound is not widely published, the following table summarizes key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | [1] |

| Molecular Weight | 167.63 g/mol | [1] |

| CAS Number | 89584-21-4 | [1][2] |

| Purity | ≥98% (Typical) | [1][2] |

| Appearance | White to off-white solid (Expected) | |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |

| Predicted logP | 0.8678 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Note: The lack of a reported experimental melting point suggests that the compound may decompose upon heating, which is common for amino acid hydrochlorides.

Analytical Profile (Predicted & Typical)

A complete analytical profile is essential for confirming the identity and purity of a research compound. This section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. For this compound, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.

-

¹H NMR (Expected Signals):

-

A singlet for the six protons of the two equivalent C3-methyl groups.

-

A singlet for the two protons of the C2-methylene group adjacent to the carboxyl group.

-

A singlet for the two protons of the C4-methylene group adjacent to the ammonium group.

-

A broad singlet for the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with deuterium in solvents like D₂O.

-

A singlet for the carboxylic acid proton, which is also exchangeable.

-

-

¹³C NMR (Expected Signals):

-

A signal for the two equivalent methyl carbons.

-

A signal for the quaternary carbon at the 3-position.

-

A signal for the methylene carbon at the 2-position.

-

A signal for the methylene carbon at the 4-position.

-

A signal for the carbonyl carbon of the carboxylic acid, typically shifted downfield.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For the free base (4-Amino-3,3-dimethylbutanoic acid, M.W. 131.18 g/mol ), high-resolution mass spectrometry (HRMS) is expected to yield the following ions:

| Adduct | Predicted m/z |

| [M+H]⁺ | 132.10192 |

| [M+Na]⁺ | 154.08386 |

| Data sourced from computational predictions.[4] |

The presence of the hydrochloride salt would not be directly observed in typical ESI-MS, as the HCl is lost upon ionization. The analysis would show the mass of the free amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretches of the ammonium group.

-

~2960-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1730-1700 cm⁻¹: C=O stretching of the carboxylic acid group.

-

~1600-1500 cm⁻¹: N-H bending of the ammonium group.

-

~1470-1450 cm⁻¹: C-H bending from the methyl and methylene groups.

Experimental Protocols for Characterization

The following protocols are designed to be self-validating and provide a rigorous framework for the characterization of this compound. The causality behind key steps is explained to ensure technical accuracy and reproducibility.

Protocol for NMR Spectroscopic Analysis

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a small vial. Rationale: D₂O is chosen for its ability to dissolve polar salts and exchange with labile protons (OH, NH₃⁺), which helps in their identification. DMSO-d₆ can be used if solubility in D₂O is limited and will typically show all protons.

-

Vortex the sample until it is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer or higher):

-

Insert the NMR tube into the spectrometer.

-

Perform standard instrument setup: locking onto the deuterium signal, tuning the probe, and shimming the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Manually phase correct the resulting spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis. For D₂O, the residual HDO peak is at ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

-

Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

-

Identify and list the chemical shifts of the peaks in the ¹³C spectrum.

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or water.

-

Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. Rationale: Electrospray ionization (ESI) is highly sensitive, and overly concentrated samples can cause signal suppression and contaminate the instrument.

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Instrumentation and Analysis:

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Set the ionization mode to positive ion detection to observe the [M+H]⁺ ion.

-

Infuse the sample directly or via a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the peak corresponding to the monoisotopic mass of the protonated molecule ([C₆H₁₄NO₂]⁺).

-

Verify that the measured mass is within 5 ppm of the calculated theoretical mass (132.10192 Da).

-

Protocol for FTIR Spectroscopy

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained. Rationale: Homogenous mixing and small particle size are critical to minimize light scattering and obtain a high-quality spectrum.

-

Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

-

Assign these bands to the corresponding functional group vibrations (e.g., C=O stretch, N-H bend, C-H stretch).

-

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place. Recommended storage is at 4°C for long-term stability.[1]

-

Conclusion

This guide provides a detailed technical framework for understanding and characterizing this compound. While a lack of published experimental data necessitates reliance on predicted values and typical characteristics for similar structures, the provided protocols offer a robust methodology for researchers to generate this data independently. The structural and safety information herein serves as a critical resource for the safe handling and effective application of this compound in scientific research.

References

-

4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834. PubChem. [Link]

-

This compound (C6H13NO2). PubChemLite. [Link]

Sources

4-Amino-3,3-dimethylbutanoic acid hydrochloride CAS number 89584-21-4

An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS: 89584-21-4) for Research and Development

Abstract

This guide provides a comprehensive technical overview of this compound (CAS Number: 89584-21-4), a specialized γ-amino acid derivative. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, its strategic importance in synthetic chemistry, detailed analytical protocols for quality assurance, and rigorous safety and handling procedures. The core focus is on its role as a constrained building block for inducing specific secondary structures in peptidomimetics and other complex molecules. The methodologies and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a non-proteinogenic amino acid that serves as a valuable intermediate in organic synthesis.[1][2][3] Its hydrochloride salt form enhances stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Chemical Identity and Key Identifiers

| Identifier | Value | Source |

| CAS Number | 89584-21-4 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 167.63 g/mol | [4][5][6] |

| IUPAC Name | 4-amino-3,3-dimethylbutanoic acid;hydrochloride | |

| Synonyms | 4-Amino-3,3-dimethylbutyric acid hydrochloride | |

| SMILES | CC(C)(CC(=O)O)CN.Cl | [5][6] |

| MDL Number | MFCD03813914 | [4][6] |

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of the molecule in various chemical environments. These properties are critical for designing synthetic routes and predicting interactions.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [6] |

| LogP (Octanol-Water Partition Coeff.) | 0.8678 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 3 | [6] |

Strategic Importance in Synthetic Chemistry

The primary utility of this compound lies in its unique structure as a γ-amino acid with a gem-dimethyl substitution at the C3 position. This structural feature imparts significant conformational constraints, a highly desirable trait in medicinal chemistry and materials science.

Causality of Conformational Control: The two methyl groups at the C3 position introduce steric hindrance that restricts free rotation around the C2-C3 and C3-C4 bonds. This is an application of the Thorpe-Ingold effect, where gem-disubstitution favors ring formation or, in this acyclic system, promotes the adoption of a folded or turn-like conformation. When incorporated into a peptide chain, this residue can force the backbone to adopt a specific secondary structure, such as a β-turn mimic.[7] This ability to pre-organize a molecular scaffold is crucial for designing molecules with high affinity and selectivity for biological targets like enzymes or receptors. Its versatility makes it suitable for industries including pharmaceuticals and agriculture.[5]

General Synthetic Workflow

While multiple proprietary methods exist for the synthesis of this compound, a general and plausible retro-synthetic approach can be conceptualized from commercially available starting materials. A common strategy involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group.

Rationale for Key Steps:

-

Michael Addition: This classic carbon-carbon bond-forming reaction is highly efficient for creating the basic backbone of the target molecule. The choice of a mild base like DBU minimizes side reactions.

-

Nitro Reduction: The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is often preferred for its clean conversion and high yields, though chemical reductants offer an alternative.

-

Hydrolysis and Salt Formation: The final steps involve deprotection of the carboxylic acid and subsequent treatment with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which simplifies purification and improves shelf-life.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its application in research and development. A multi-step analytical workflow is recommended. Suppliers often provide analytical data such as NMR, HPLC, and MS to confirm product quality.[8]

Protocol: Purity Assessment by HPLC

-

Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Analysis: Integrate the peak area of the main component and express it as a percentage of the total integrated area. A purity of ≥98% is typically required.[6]

-

-

Rationale: Reverse-phase HPLC is a robust method for separating polar compounds from non-polar impurities. The acidic mobile phase ensures the carboxylic acid and amine groups are protonated, leading to sharp, well-defined peaks.

Protocol: Identity Confirmation by Mass Spectrometry

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Instrumentation: Couple the HPLC outflow directly to a mass spectrometer (LC-MS).

-

Analysis: Look for the protonated molecular ion [M+H]⁺. For C₆H₁₃NO₂, the expected mass is ~132.1 g/mol . The hydrochloride salt will dissociate in solution.

-

-

Rationale: ESI-MS is a soft ionization technique that provides clear molecular ion data with minimal fragmentation, making it ideal for unambiguous molecular weight confirmation.

Safety, Handling, and Disposal

Proper handling is essential due to the hazardous nature of this chemical.

GHS Hazard Identification

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [9] |

| Signal Word | - | Warning |

Safe Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Ensure emergency eyewash stations and safety showers are accessible.

-

-

Handling Practices:

-

Avoid formation of dust and aerosols.[9]

-

Weigh the compound in a contained environment.

-

Keep the container tightly closed when not in use. Store at ambient temperature.

-

Wash hands thoroughly after handling.

-

Emergency Procedures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

Spills: Evacuate the area. Wear appropriate PPE. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9]

Disposal

Disposal must be conducted in accordance with local, state, and federal regulations. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[9] Do not allow the product to enter drains or sewer systems.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its inherent conformational rigidity, conferred by the gem-dimethyl group, provides chemists with a reliable method for engineering specific three-dimensional structures. By understanding its properties, synthesis, and analytical validation, researchers can confidently leverage this compound to advance projects in drug discovery, peptide science, and materials development. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.

References

- Vertex AI Search. (n.d.). 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride | 1779125-35-7.

- PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633386.

- Sigma-Aldrich. (n.d.). This compound | 89584-21-4.

- Coolpharm. (n.d.). 89584-21-4|C6H14ClNO2|MFCD03813914.

- Alibaba. (2025). Massive Discount this compound.

- Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride).

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride.

- Safety Data Sheet. (2025). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 89584-21-4|this compound.

- ChemScene. (n.d.). 89584-21-4 | this compound.

- TargetMol. (n.d.). This compound.

- PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834.

- ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).

Sources

- 1. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | Genome Context [genomecontext.com]

- 2. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | All Things Stem Cell [allthingsstemcell.com]

- 3. targetmol.cn [targetmol.cn]

- 4. |89584-21-4|C6H14ClNO2|MFCD03813914|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. 89584-21-4|this compound|BLD Pharm [bldpharm.com]

- 9. chemicalbook.com [chemicalbook.com]

Mechanism of action of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

This technical guide offers a detailed examination of the putative mechanism of action for this compound. As a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound is hypothesized to modulate GABAergic signaling. While primarily documented as a drug intermediate for the synthesis of various active compounds[1][2][3], its structural features warrant a thorough investigation into its potential as a direct modulator of the GABA system. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating its pharmacological profile.

Introduction: A Structurally-Informed Hypothesis

4-Amino-3,3-dimethylbutanoic acid is a derivative of GABA, distinguished by a gem-dimethyl group at the C3 position. This structural modification is significant; it restricts the molecule's conformational flexibility, which can lead to increased specificity and potency for its biological targets compared to the endogenous ligand. Based on the pharmacology of similar GABA analogs, we propose a dual-pronged mechanism of action: inhibition of the GABA Transporter 1 (GAT-1) and positive allosteric modulation of the GABAA receptor. This guide will explore this hypothesized mechanism and detail the rigorous experimental methodologies required for its validation.

Core Postulated Mechanism: A Dual Enhancement of GABAergic Tone

The therapeutic potential of a GABAergic compound is often linked to its ability to enhance the natural inhibitory signaling of GABA. A dual mechanism that both increases the synaptic concentration of GABA and sensitizes its primary receptor could offer a synergistic and potent enhancement of inhibitory neurotransmission.

Primary Target Hypothesis: GABA Transporter 1 (GAT-1) Inhibition

The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs)[4][5]. Of the four identified subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain, located on presynaptic neurons and surrounding glial cells[6]. We hypothesize that this compound acts as a competitive inhibitor at the GAT-1 transporter.

By blocking GAT-1, the compound would decrease the clearance of GABA from the synapse. This leads to an elevated extracellular GABA concentration and a prolonged activation of postsynaptic GABA receptors, thereby amplifying the inhibitory signal[4]. This mechanism is a well-established therapeutic strategy for conditions such as epilepsy[4][5].

Secondary Target Hypothesis: Positive Allosteric Modulation of GABAA Receptors

GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition[7]. These receptors are heteropentameric complexes with multiple binding sites that can modulate receptor function[8][9]. We postulate that this compound binds to an allosteric site on the GABAA receptor complex.

As a positive allosteric modulator (PAM), it would not activate the receptor directly but would enhance the effect of GABA. This enhancement could manifest as an increase in the frequency or duration of channel opening upon GABA binding, leading to greater chloride influx and a more robust hyperpolarization of the postsynaptic neuron[9]. This is the mechanism of action for widely used drug classes like benzodiazepines[7].

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the proposed dual mechanism of action, showing how the compound (Molecule) interacts with both presynaptic and postsynaptic targets to enhance GABAergic neurotransmission.

Caption: Hypothesized dual mechanism of 4-Amino-3,3-dimethylbutanoic acid HCl.

A Framework for Experimental Validation

To rigorously test this hypothesis, a systematic, multi-assay approach is required. The following protocols are designed as a self-validating system, where data from binding assays are functionally confirmed by uptake and electrophysiological studies.

Protocol 1: GAT-1 Transporter Binding Affinity

Objective: To quantify the binding affinity (Ki) of the compound for GAT-1.

Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific transporter. We use a well-characterized, high-affinity radiolabeled GAT-1 inhibitor (e.g., [³H]tiagabine) to compete with our unlabeled test compound. The ability of our compound to displace the radioligand is directly proportional to its binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membranes from a cell line stably expressing human GAT-1 or from rat cortical tissue, which has high GAT-1 density. Homogenize tissue in ice-cold buffer, perform differential centrifugation to isolate the membrane fraction, and wash thoroughly to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, combine a fixed concentration of [³H]tiagabine, increasing concentrations of this compound, and the membrane preparation.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand against the concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model, yielding an IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Trustworthiness: The protocol's integrity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known GAT-1 inhibitor like tiagabine). Specific binding is the difference between these two values.

Protocol 2: Functional GAT-1 Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of the compound in inhibiting GABA uptake.

Rationale: While a binding assay confirms affinity, a functional assay confirms that this binding translates to inhibition of the transporter's activity. This assay directly measures the uptake of radiolabeled GABA ([³H]GABA) into synaptosomes, which are resealed nerve terminals that retain functional transporters.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rat brain cortex using a sucrose density gradient centrifugation method.

-

Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control.

-

Uptake Initiation: Initiate the transport process by adding a low concentration of [³H]GABA.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Termination: Stop the uptake by rapid filtration through filters and washing with ice-cold buffer.

-

Quantification: Measure the amount of [³H]GABA taken up by the synaptosomes via scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀.

Experimental Workflow Diagram:

Caption: Workflow for the functional [³H]GABA uptake inhibition assay.

Protocol 3: Electrophysiological Analysis of GABAA Receptor Modulation

Objective: To determine if the compound modulates GABAA receptor function and to quantify its potency (EC₅₀) and efficacy.

Rationale: The whole-cell patch-clamp technique provides a direct, real-time measurement of ion channel function. It allows us to measure the chloride current evoked by GABA and observe how it is affected by the co-application of our test compound. This is the definitive method for identifying and characterizing allosteric modulators.

Step-by-Step Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing a common GABAA receptor subtype (e.g., α1β2γ2) or primary cultured neurons.

-

Patch-Clamp Recording: Establish a whole-cell recording configuration. Clamp the cell's membrane potential at -60 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., the EC₂₀) to elicit a consistent, measurable baseline chloride current. The choice of a non-saturating GABA concentration is critical to allow for the observation of potentiation.

-

Co-application: Co-apply the same EC₂₀ concentration of GABA along with increasing concentrations of this compound.

-

Data Acquisition: Record the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

-

Data Analysis: Calculate the percentage potentiation of the GABA current for each concentration. Plot the results on a dose-response curve to determine the EC₅₀ and the maximum potentiation effect.

Anticipated Quantitative Profile

Based on the proposed dual mechanism, a successful compound would exhibit the following profile. The table below presents a hypothetical but plausible set of values for discussion and as a benchmark for experimental outcomes.

| Parameter | Anticipated Value Range | Experimental Method |

| GAT-1 Binding Affinity (Ki) | 0.5 - 15 µM | Radioligand Binding Assay |

| GAT-1 Functional Inhibition (IC₅₀) | 1 - 25 µM | [³H]GABA Uptake Assay |

| GABAAR Potentiation (EC₅₀) | 5 - 50 µM | Whole-Cell Patch-Clamp |

| Max. GABAAR Potentiation | 150 - 400% over baseline | Whole-Cell Patch-Clamp |

Conclusion for the Field

While this compound is currently cataloged as a synthetic intermediate, its structural similarity to GABA strongly suggests a potential for direct interaction with the GABAergic system. The hypothesized dual mechanism of GAT-1 inhibition and positive allosteric modulation of GABAA receptors presents a compelling pharmacological profile that merits empirical investigation. The experimental framework detailed in this guide provides a robust, logical, and self-validating pathway to elucidate its true mechanism of action. Should this hypothesis be confirmed, this compound could represent a novel scaffold for the development of next-generation therapeutics for neurological disorders rooted in GABAergic dysfunction.

References

The following list includes authoritative sources that ground the concepts and protocols described in this guide.

-

PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Sarma, B. K., & Richmonds, C. (2014). GABA Transporters: A Brief Overview. In B. K. Sarma (Ed.), GABA and Glutamate Transporters (pp. 1-15). Springer.

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]

-

Clausen, R. P., & Madsen, K. K. (2011). GABA Uptake Inhibitors. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.). National Center for Biotechnology Information. Retrieved from [Link]

- Johnston, G. A. R. (2013). GABA(A) receptor pharmacology. Pharmacology & therapeutics, 140(3), 244-264.

- Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409–428. (A classic reference for anticonvulsant screening methodologies)

Sources

- 1. targetmol.cn [targetmol.cn]

- 2. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | Genome Context [genomecontext.com]

- 3. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | All Things Stem Cell [allthingsstemcell.com]

- 4. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA Transporters [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

A Methodological Framework for the Pharmacological Characterization of 4-Amino-3,3-dimethylbutanoic acid hydrochloride as a Putative GABA Analogue

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-Amino-3,3-dimethylbutanoic acid hydrochloride is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its unique 3,3-dimethyl substitution on the butanoic acid backbone presents a novel scaffold with the potential for altered pharmacokinetic and pharmacodynamic properties compared to existing GABAergic modulators. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically characterize the pharmacological profile of this compound. We eschew a simple recitation of facts in favor of a self-validating, logic-driven investigational roadmap. This document details the causality behind experimental choices, provides step-by-step protocols for key in vitro assays, and outlines a strategy for interpreting and integrating multi-modal data to build a robust pharmacological profile.

Foundational Context: The GABAergic System and its Analogues

The GABAergic system is a cornerstone of central nervous system (CNS) function, responsible for regulating neuronal excitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.[1] GABA exerts its effects through two main classes of receptors: ionotropic GABA_A receptors, which are ligand-gated chloride channels, and metabotropic GABA_B receptors, which are G-protein coupled receptors (GPCRs).

GABA analogues, compounds that are structurally or functionally related to GABA, have been successfully developed into blockbuster drugs.[2] Prominent examples include Gabapentin and Pregabalin, which, despite being designed as GABA analogues, do not act directly on GABA receptors but rather on α2δ-containing voltage-gated calcium channels.[3] This highlights a crucial principle in GABA-centric drug discovery: structural similarity does not guarantee a predictable mechanism of action. Therefore, a rigorous, unbiased characterization of any new analogue is paramount.

This compound's gem-dimethyl group at the C3 position is a key structural feature. This modification is hypothesized to increase lipophilicity, potentially influencing blood-brain barrier permeability, and to sterically hinder enzymatic degradation, which could prolong its half-life.[4] These potential advantages provide a strong rationale for a thorough investigation.

Physicochemical Profile and Synthesis Overview

A foundational understanding of a compound's physical and chemical properties is essential for all subsequent experimental design, including formulation and dose preparation.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89584-21-4 | [5][6][7] |

| Molecular Formula | C₆H₁₄ClNO₂ | [5][6] |

| Molecular Weight | 167.63 g/mol | [5] |

| Topological Polar Surface Area | 63.32 Ų | [5] |

| logP (Predicted) | 0.8678 | [5] |

Synthesis Considerations

While specific synthesis routes for this compound are proprietary, general strategies for related GABA analogues often involve multi-step processes. For instance, the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride can be achieved via a condensation reaction between benzaldehyde and nitromethane, followed by an addition reaction with diethyl malonate and subsequent hydrolysis and decarboxylation.[8] Similar principles of carbon-carbon bond formation and functional group manipulation would be applicable for the target compound, likely starting from precursors containing the gem-dimethyl moiety.

An Integrated Investigational Workflow

To elucidate the compound's mechanism of action, we propose a multi-stage workflow. This process is designed to be self-validating, where the results of each stage inform the next, building a coherent pharmacological narrative from receptor binding to functional activity.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

-

Solutions:

-

Prepare external and internal solutions as specified in the table below. The high chloride concentration in the internal solution ensures that GABA_A receptor activation results in an inward current at a holding potential of -60 mV, which improves signal quality.

-

| Solution Type | Composition |

| External (aCSF) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. pH 7.4. |

| Internal (Pipette) | 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH 7.2. |

-

Procedure:

-

Prepare cells (e.g., primary hippocampal neurons or HEK293 cells stably expressing GABA_A receptor subunits).

-

Place the coverslip or slice in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, approach a target cell with a glass pipette filled with the internal solution, applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal. A gigaohm seal is critical for low-noise recordings. [9] * Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Clamp the membrane potential at -60 mV.

-

Using a rapid solution exchange system, apply a baseline concentration of GABA (e.g., EC₂₀) to elicit a control current.

-

Co-apply the baseline GABA concentration with varying concentrations of this compound to test for modulatory effects.

-

To test for direct agonist activity, apply the test compound in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward currents.

-

For Modulatory Effects: Plot the percentage potentiation or inhibition of the GABA-evoked current against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

-

For Agonist Effects: Plot current amplitude against the concentration of the test compound to determine its EC₅₀ and maximal efficacy relative to GABA.

-

In Vivo Evaluation: Bridging the Gap to Physiology

Following successful in vitro characterization demonstrating a clear mechanism of action, the next logical step is to assess the compound's effects in a living organism.